physicochemical properties of manganese oxalate dihydrate
physicochemical properties of manganese oxalate dihydrate
An In-depth Technical Guide to the Physicochemical Properties of Manganese Oxalate Dihydrate
This guide provides a comprehensive overview of the core (MnC₂O₄·2H₂O). Intended for researchers, material scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, thermal behavior, and analytical characterization. The structure is designed to logically flow from the material's fundamental identity to its functional properties and the methodologies used to study them.
Fundamental Identity and Molecular Structure
Manganese(II) oxalate dihydrate is an inorganic coordination compound consisting of a central divalent manganese (Mn²⁺) ion chelated by a bidentate oxalate anion (C₂O₄²⁻) and stabilized by two molecules of water of crystallization. It is the most common hydrate form and occurs naturally as the mineral Lindbergite.[1] The compound is notable as a precursor for the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and materials science.[2]
The material typically appears as a pale pink or white crystalline powder or solid, a characteristic color for many manganese(II) salts.[1][3]
Core Physicochemical Properties
A summary of the fundamental properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | MnC₂O₄·2H₂O | [4] |
| Molecular Weight | 178.99 g/mol | [4][5][6] |
| CAS Number | 6556-16-7 | [4] |
| Appearance | Pale pink to white crystalline solid | [1][2][3] |
| Density | 2.453 g/cm³ | [3] |
| Melting Point | 100 °C (Decomposes) | [3][7] |
Crystal Structure
The dihydrate form (α-MnC₂O₄·2H₂O) possesses a well-defined crystal structure. The oxalate anion acts as a bidentate ligand, coordinating to the manganese center through its oxygen atoms. The water molecules contribute to the stability of the crystal lattice through hydrogen bonding and, in some cases, weak coordination to the manganese ion. X-ray diffraction (XRD) studies have been crucial in elucidating this structure.
| Crystallographic Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [1][8] |
| Space Group | P2₁2₁2₁ | [1][8] |
| Lattice Parameters | a = 0.6262 nmb = 1.3585 nmc = 0.6091 nm | [1] |
| Formula Units (Z) | 4 | [1] |
The atomic arrangement features chains of MnO₆ octahedra linked by oxalate anions.[8][9] This polymeric chain structure is a key feature of its solid-state chemistry.
Synthesis and Solubility
Understanding the synthesis and solubility is critical for controlling the purity, crystal form, and particle morphology of manganese oxalate dihydrate, which in turn affects the properties of the materials derived from it.
Synthesis Protocol: Aqueous Precipitation
The most common and straightforward method for synthesizing manganese(II) oxalate dihydrate is through a precipitation reaction in an aqueous medium. This process is favored for its simplicity and scalability.
Causality: The choice of aqueous precipitation stems from the low solubility of manganese oxalate in water. When solutions of a soluble manganese(II) salt and an oxalate salt are mixed, the concentration of Mn²⁺ and C₂O₄²⁻ ions exceeds the solubility product constant (Ksp), leading to the nucleation and growth of MnC₂O₄·2H₂O crystals.
Experimental Protocol: Synthesis of α-MnC₂O₄·2H₂O
-
Reagent Preparation:
-
Prepare a solution of a soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂) in deionized water.
-
Prepare a stoichiometric equivalent solution of an oxalate source (e.g., sodium oxalate, Na₂C₂O₄).[1]
-
-
Precipitation:
-
Slowly add the sodium oxalate solution to the manganese chloride solution under continuous stirring at room temperature. A pale pink precipitate will form immediately.
-
The overall reaction is: MnCl₂ + Na₂C₂O₄ + 2H₂O → MnC₂O₄·2H₂O(s) + 2NaCl[1]
-
-
Aging:
-
Continue stirring the slurry for a set period (e.g., 1-2 hours) to allow for crystal growth and phase stabilization.
-
-
Isolation & Washing:
-
Isolate the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid several times with deionized water to remove soluble byproducts like NaCl.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or air-dry to obtain the final crystalline dihydrate powder.
-
Caption: Workflow for the synthesis of α-MnC₂O₄·2H₂O via precipitation.
Solubility Profile
Manganese oxalate dihydrate exhibits low solubility in water but its solubility increases significantly in acidic conditions.[7][10] This is because the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid, H₂C₂O₄). In acidic solutions, the oxalate ions are protonated, shifting the equilibrium and dissolving the solid.
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Insoluble | [1] |
| Dilute Acids | Soluble | [7][10] |
| Solubility Product (pKsp) | 6.77 - 6.8 | [1] |
Thermal Decomposition Behavior
The thermal decomposition of manganese oxalate dihydrate is one of its most studied properties, primarily because this process is a key route to producing phase-pure manganese oxides.[11] The decomposition occurs in distinct, well-defined stages, making it an excellent model system for studies in solid-state chemistry. The process is typically analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).
Causality: The decomposition is driven by thermal energy. The first stage involves breaking the relatively weak hydrogen bonds holding the water of crystallization. At higher temperatures, sufficient energy is supplied to break the stronger ionic and covalent bonds within the anhydrous manganese oxalate, leading to its decomposition into a stable metal oxide and gaseous byproducts.
The decomposition pathway can be summarized as follows:
-
Dehydration: The two water molecules are lost.
-
Decomposition: The anhydrous manganese oxalate decomposes into manganese(II) oxide (MnO) and carbon oxides.
-
Oxidation (in air): If the decomposition is carried out in an oxidizing atmosphere (like air), the initially formed MnO can be further oxidized to other manganese oxides such as Mn₂O₃ or Mn₃O₄.[11][12]
| Stage | Reaction | Temperature Range (°C) | Gaseous Products | Solid Product |
| 1. Dehydration | MnC₂O₄·2H₂O → MnC₂O₄ + 2H₂O | ~100 - 200 | H₂O | Anhydrous MnC₂O₄ |
| 2. Decomposition | MnC₂O₄ → MnO + CO + CO₂ | > 215 | CO, CO₂ | MnO |
Note: Temperature ranges are approximate and can be influenced by factors like heating rate and atmosphere. Sources:,,[13],[14]
Caption: Thermal decomposition pathway of manganese oxalate dihydrate.
Analytical Characterization Protocols
A multi-technique approach is essential for the comprehensive characterization of manganese oxalate dihydrate. Each technique provides specific, complementary information.
Thermal Analysis (TGA/DSC)
Purpose: To quantitatively determine the thermal stability, dehydration temperatures, and decomposition pathway. It provides direct evidence for the two-stage decomposition process and confirms the hydration state of the synthesized material.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the MnC₂O₄·2H₂O powder (typically 5-10 mg) into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA/DSC instrument.
-
Analysis Program:
-
Atmosphere: Purge the furnace with a controlled atmosphere, typically nitrogen (for an inert environment) or air (for an oxidative environment), at a constant flow rate (e.g., 50-100 mL/min).[15]
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate, typically 10 °C/min.[13][15][16]
-
-
Data Analysis:
X-Ray Diffraction (XRD)
Purpose: To confirm the crystalline phase and purity of the synthesized material. It is the definitive technique for identifying the specific crystal structure (e.g., α-MnC₂O₄·2H₂O) by comparing the experimental diffraction pattern to standard patterns from databases (e.g., JCPDS).[15] It is also used to identify the solid-state products after thermal decomposition.[18][19]
Experimental Protocol: Powder XRD Analysis
-
Sample Preparation: Finely grind the MnC₂O₄·2H₂O powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the powder diffractometer.
-
Data Collection:
-
Radiation: Use a standard X-ray source, typically Cu Kα (λ ≈ 1.54 Å).[15]
-
Scan Range: Collect the diffraction pattern over a relevant 2θ range, for example, from 10° to 80°.
-
-
Data Analysis: Identify the crystalline phases present by matching the peak positions (2θ values) and relative intensities to reference patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the molecule. For MnC₂O₄·2H₂O, FTIR is used to confirm the presence of the oxalate ligand and water of crystallization through their characteristic vibrational modes.
Characteristic Vibrations:
-
O-H Stretching: A broad band around 3000-3500 cm⁻¹ indicates the presence of water molecules.
-
C=O Asymmetric Stretching: A strong band typically found around 1600-1640 cm⁻¹.
-
C-O Symmetric Stretching: A strong band often observed around 1320 cm⁻¹.
Applications and Safety
The primary application of manganese oxalate dihydrate is as a precursor for the synthesis of nanostructured manganese oxides (MnO, Mn₂O₃, Mn₃O₄). These oxides are valuable in various fields, including:
-
Energy Storage: As electrode materials for lithium-ion batteries and supercapacitors.[2][20]
-
Catalysis: For various oxidation and environmental remediation reactions.[2]
-
Other Uses: As a paint and varnish drier and a chemical reagent.[7]
Safety: Manganese(II) oxalate dihydrate is considered hazardous. It is harmful if swallowed or in contact with skin.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection to avoid dust inhalation, should always be used when handling this compound.
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Synthesis and structure of three manganese oxalates: MnC 2O 4·2H 2O, [C 4H 8(NH 2) 2][Mn 2(C 2O 4) 3] and Mn 2(C 2O 4)(OH) 2 | Request PDF - ResearchGate. [Link]
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